![molecular formula C17H10F3NO3 B6316450 N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide CAS No. 278183-49-6](/img/structure/B6316450.png)
N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide (TFMPE) is an organic compound that has been of interest to scientists for its potential applications in the fields of medicine, chemistry, and biochemistry. TFMPE belongs to the class of compounds known as phthalimides, which are derivatives of phthalic acid. In recent years, TFMPE has been studied for its ability to act as a catalyst in various chemical reactions and its potential use as a drug.
科学研究应用
N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been studied for its potential applications in the fields of medicine, chemistry, and biochemistry. In the field of medicine, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been studied for its potential as an anti-inflammatory agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In the field of chemistry, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been studied for its potential use as a catalyst in various organic reactions. In the field of biochemistry, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been studied for its potential use as a reagent in the synthesis of biologically active compounds.
作用机制
N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been found to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that play an important role in inflammation and pain. By inhibiting the enzyme, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide is thought to reduce inflammation and pain.
Biochemical and Physiological Effects
In animal studies, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been found to reduce inflammation and pain. It has also been found to reduce the production of certain cytokines, which are molecules that can cause inflammation. In addition, N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide has been found to reduce the production of certain enzymes involved in the metabolism of drugs, which could potentially lead to increased drug efficacy.
实验室实验的优点和局限性
One advantage of using N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide in lab experiments is its stability. It is stable in a variety of conditions, including acidic and basic solutions. Another advantage is its low toxicity, which makes it safe to use in laboratory experiments. One limitation of N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide is its solubility in water, which can be a problem when attempting to dissolve the compound in aqueous solutions.
未来方向
Future research on N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide could focus on its potential use as an anti-cancer agent. In addition, further studies could be conducted to explore its potential use as an inhibitor of other enzymes involved in inflammation and pain. Additionally, research could be conducted to further explore its potential use as a catalyst in organic reactions. Finally, further studies could be conducted to explore the potential use of N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide as a reagent in the synthesis of biologically active compounds.
合成方法
N-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-phthalimide can be synthesized in several ways. One method involves the condensation of phthalic anhydride with 2-amino-4-(trifluoromethoxy)phenol in the presence of a base. Another method involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with phthalic anhydride in the presence of a base.
属性
IUPAC Name |
2-[(E)-2-[4-(trifluoromethoxy)phenyl]ethenyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO3/c18-17(19,20)24-12-7-5-11(6-8-12)9-10-21-15(22)13-3-1-2-4-14(13)16(21)23/h1-10H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGCWYYDHHDMHG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C=CC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/C=C/C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


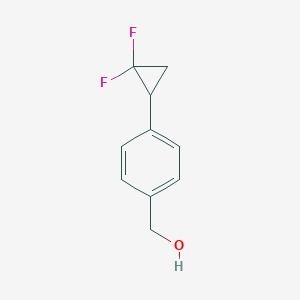
![[cis-3-(Dimethylamino)cyclobutyl]methanol](/img/structure/B6316380.png)

![1-((((2-(3,4-Dimethoxyphenyl)ethyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6316394.png)
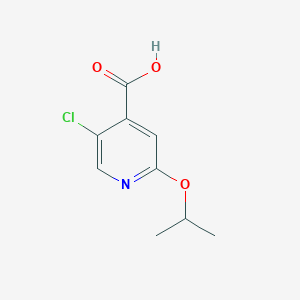

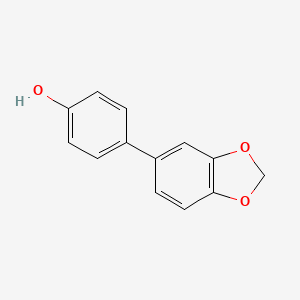
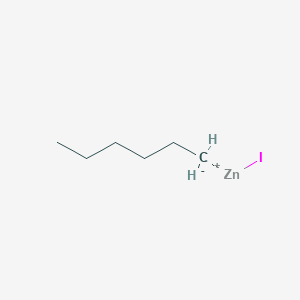
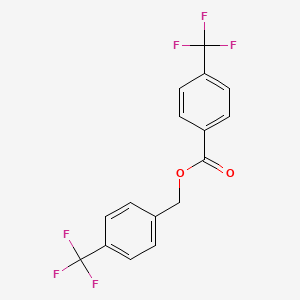
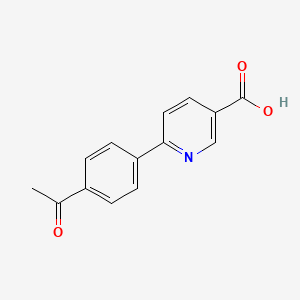
![7-Oxo-3,7-dihydropyrano[3,2-e]indole-2-carboxylic acid; 95%](/img/structure/B6316429.png)
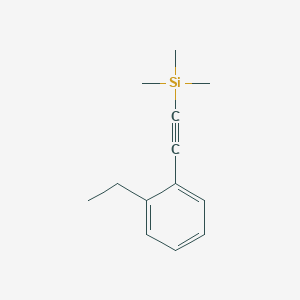
![2-Methyl-benzo[b]naphtho[2,3-d]furan-6,11-dione](/img/structure/B6316461.png)